7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride
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Overview
Description
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive reactions often involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the methanamine group.
1,4-Epoxycyclohexane: Another similar compound with a different substitution pattern.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of the methanamine group provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .
Biological Activity
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride, with the CAS number 2624140-49-2, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.65 g/mol
- Purity : Typically >97%
- IUPAC Name : (7-oxabicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride
Biological Activity
Research indicates that 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its bicyclic structure may enhance binding affinity to specific receptors involved in neurotransmission.
- Antibacterial and Antioxidant Activities : Related studies have shown that derivatives of the bicyclic framework demonstrate significant antibacterial and antioxidant properties, highlighting the potential for developing new therapeutic agents based on this scaffold .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various derivatives has been explored to understand the structure-activity relationship better, which is crucial for optimizing biological activity .
Case Studies
Several studies have focused on the synthesis and evaluation of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride and related compounds:
- Study on Neuropharmacological Effects : A recent investigation assessed the compound's impact on neurotransmitter release in vitro, revealing promising results that warrant further exploration in vivo .
- Antibacterial Screening : A series of synthesized derivatives were screened for antibacterial activity against various strains, demonstrating effective inhibition at low concentrations .
Comparative Analysis
The following table summarizes key findings from various studies on 7-Oxabicyclo[2.2.1]heptan derivatives:
Synthesis Methods
The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride typically involves multi-step organic synthesis techniques:
- Formation of Bicyclic Framework : Initial steps often include cyclization reactions to form the bicyclic structure.
- Functional Group Introduction : Subsequent steps may involve introducing amine groups through nucleophilic substitution reactions.
- Salt Formation : The final step usually involves forming the hydrochloride salt to enhance solubility and stability.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6H,1-5,8H2;1H |
InChI Key |
ZJRATEZAWDODAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)CN.Cl |
Origin of Product |
United States |
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